molecular formula C18H15N5O3S2 B2739009 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903419-15-7

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2739009
CAS No.: 1903419-15-7
M. Wt: 413.47
InChI Key: YMXDNMWSRWRASL-UHFFFAOYSA-N
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Description

N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophen-3-yl group. A methylene bridge links the triazolopyridazine moiety to a 2,3-dihydrobenzofuran-5-sulfonamide group.

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S2/c24-28(25,14-1-3-16-12(9-14)5-7-26-16)19-10-18-21-20-17-4-2-15(22-23(17)18)13-6-8-27-11-13/h1-4,6,8-9,11,19H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDNMWSRWRASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, as well as the mechanisms through which it exerts these effects.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Triazolo-pyridazine moiety : Known for its diverse pharmacological properties.
  • Thiophene ring : Associated with various biological activities including antimicrobial and anticancer effects.
  • Dihydrobenzofuran sulfonamide : Contributes to the compound's solubility and potential interaction with biological targets.

The molecular formula is C18H12N6O2S2C_{18}H_{12}N_6O_2S_2 with a molecular weight of approximately 392.5 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition :
    • Compounds in the triazolo-pyridazine class have shown moderate to potent antiproliferative activity against various cancer cell lines such as A549 (lung adenocarcinoma) and SGC-7901 (gastric adenocarcinoma) with IC50 values ranging from 0.008 to 0.014 μM for certain analogs .
  • Mechanism of Action :
    • The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was observed in studies where compounds disrupted microtubule dynamics significantly .
  • Case Studies :
    • A study involving a series of triazolo-pyridazines indicated that specific structural modifications could enhance anticancer activity. For example, compounds with a 3-amino-4-methoxyphenyl moiety exhibited particularly strong effects against cancer cell lines .

Antimicrobial Activity

The thiophene component of the compound suggests potential antimicrobial properties:

  • Broad Spectrum Activity :
    • Thiophene derivatives have been reported to possess antimicrobial activities against various pathogens. This includes both antibacterial and antifungal effects .
  • Mechanisms :
    • The exact mechanisms are often linked to the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis pathways .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound 4qA5490.008Tubulin inhibition
Compound 4qSGC-79010.014Cell cycle arrest
Compound XHT-10800.012Microtubule dynamics disruption

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound NamePathogen TypeActivity Type
Thiophene ABacteriaAntibacterial
Thiophene BFungiAntifungal

Research Findings

  • Synthesis and Evaluation :
    • The synthesis of this compound has been documented in various studies focusing on structure–activity relationships (SAR) that highlight how modifications can enhance biological activity .
  • In Vivo Studies :
    • While most findings are derived from in vitro studies, there is a growing interest in evaluating these compounds in animal models to assess their therapeutic efficacy and safety profiles.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests several pharmacological properties. The presence of the triazole and pyridazine moieties indicates potential activity against various biological targets. Research has shown that derivatives of triazoles exhibit inhibitory effects on enzymes like aromatase and carbonic anhydrase, which are critical in cancer and metabolic disorders .

Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have been shown to arrest cell cycles at specific phases (e.g., G2/M) and trigger programmed cell death through various pathways . The incorporation of the thiophene group may enhance these effects due to its electron-rich nature, which can facilitate interactions with biological macromolecules.

Biological Evaluation

The biological activities of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide have been evaluated through various assays:

Activity Description
Enzyme Inhibition Exhibits inhibitory activity against enzymes such as lipase and xanthine oxidase, which are involved in metabolic pathways .
Antimicrobial Potential antimicrobial properties have been suggested by structural analogs that show effectiveness against bacterial strains .
Cytotoxicity Demonstrated cytotoxic effects on specific cancer cell lines, indicating potential as a chemotherapeutic agent .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require precise control over reaction conditions to optimize yield and purity. Structural modifications can enhance its biological activity; for example:

Table: Structural Modifications and Their Effects

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity may enhance membrane permeability
Substitution at the thiopheneAltered electronic properties could improve enzyme binding
Variations in sulfonamideModified solubility and stability in biological systems

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • Bioactive Evaluation : A study demonstrated that triazole derivatives could effectively inhibit cancer cell growth through apoptosis induction mechanisms .
  • Enzyme Interaction Studies : Molecular docking studies indicated strong binding affinities of triazole compounds to active sites of target enzymes, suggesting their potential as therapeutic agents .
  • Antimicrobial Properties : Research on related structures showed promising results against various bacterial strains, indicating a broad spectrum of antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other triazolopyridazine and sulfonamide derivatives. Below is a detailed comparison based on substituents, biological activity, and physicochemical properties.

Core Structure and Substituent Variations

  • Target Compound :

    • Triazolopyridazine Core : Common to all analogs.
    • Position 6 : Thiophen-3-yl (sulfur-containing heterocycle).
    • Position 3 : Methyl-linked 2,3-dihydrobenzofuran-5-sulfonamide (oxygenated fused ring system).
  • Analog 1 (6-Methyl-triazolo[4,3-b]pyridazine derivatives) :

    • Position 6 : Methyl group instead of thiophene.
    • Position 3 : Benzamide or simple aryl sulfonamide (e.g., N-(3-(6-methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzenesulfonamide) .
    • Reported Activity : Moderate antimicrobial effects against bacteria and fungi .
  • Analog 2 (6-(Furan-2-yl)-triazolo[4,3-b]pyridazine derivatives) :

    • Position 6 : Furan-2-yl (oxygen-containing heterocycle).
    • Position 3 : Pyridin-3-ylmethylthio group (e.g., 6-(furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-triazolo[4,3-b]pyridazine) .
    • Key Difference : Thioether linkage instead of sulfonamide.
  • Analog 3 (Thiazolo[5,4-b]pyridine-linked sulfonamides) :

    • Core : Thiazolo[5,4-b]pyridine instead of triazolopyridazine.
    • Substituents : Fluorophenyl (e.g., 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, ID: 863594-60-9) or ethanesulfonamide (e.g., 896679-10-0) .

Physicochemical Properties

  • Lipophilicity :

    • Thiophene (logP ~2.0) is more lipophilic than furan (logP ~1.3), which could influence blood-brain barrier penetration.
    • Dihydrobenzofuran’s oxygen atoms may counterbalance this via hydrogen bonding.
  • Solubility: Sulfonamide groups generally improve aqueous solubility. The dihydrobenzofuran moiety likely enhances this further compared to non-oxygenated analogs.

Data Table: Key Structural and Functional Comparisons

Compound/ID Core Structure Position 6 Substituent Position 3 Substituent Reported Activity
Target Compound Triazolo[4,3-b]pyridazine Thiophen-3-yl 2,3-Dihydrobenzofuran-5-sulfonamide Not reported
6-Methyl-triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine Methyl Benzamide/aryl sulfonamide Antimicrobial (moderate)
851978-50-2 Dihydrodioxine-carbohydrazide N/A 4-Methoxybenzo[d]thiazole Not specified
863594-60-9 Thiazolo[5,4-b]pyridine Thiazolo-pyridine 2-Fluorophenyl sulfonamide Not specified
896679-10-0 Thiazolo[5,4-b]pyridine Thiazolo-pyridine Ethanesulfonamide Not specified

Research Findings and Gaps

  • : Triazolopyridazine derivatives with methyl or aryl sulfonamide groups exhibit antimicrobial activity, suggesting the target compound’s thiophene and dihydrobenzofuran groups warrant similar testing .
  • : Thiazolo-pyridine sulfonamides and furan-linked analogs highlight the pharmacological versatility of sulfonamide-heterocycle hybrids, though specific data for triazolopyridazines remain sparse .
  • Critical Gap: No direct activity data exist for the target compound.

Q & A

Q. What are the established synthetic routes for this compound, and how can intermediates be purified?

The synthesis involves multi-step reactions, including cyclocondensation of thiophene-substituted pyridazines with sulfonamide precursors. Key steps include:

  • Thiophene incorporation : Coupling via Suzuki-Miyaura or Stille reactions under palladium catalysis.
  • Triazole formation : Cyclization using hydrazine derivatives or nitrile imines.
  • Sulfonamide linkage : Nucleophilic substitution of activated sulfonyl chlorides. Purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Solvents like DMF or DMSO are used for solubility .

Q. Which analytical techniques confirm the compound’s structural integrity post-synthesis?

  • NMR spectroscopy : 1^1H and 13^13C NMR validate aromatic protons and carbon environments (e.g., thiophene δ 7.2–7.5 ppm).
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ ion).
  • X-ray diffraction : Resolves crystal packing and stereochemistry for crystalline derivatives .

Q. How are physicochemical properties (logP, solubility) experimentally determined?

  • Lipophilicity : Shake-flask method (octanol/water partition coefficient).
  • Solubility : Equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid.
  • SwissADME predictions : Computational estimates for logP, topological polar surface area (TPSA), and drug-likeness .

Q. What in vitro assays assess initial biological potency?

  • Enzyme inhibition : Dose-response curves (IC50_{50}) against target kinases (e.g., c-Met) using fluorescence-based assays.
  • Cellular assays : Proliferation inhibition in cancer cell lines (MTT assay) .

Q. How is stability under physiological conditions evaluated?

  • Forced degradation studies : Exposure to heat (40–60°C), light, and varying pH (1–9) followed by HPLC monitoring.
  • Plasma stability : Incubation in human plasma (37°C, 24h) with LC-MS quantification .

Advanced Research Questions

Q. What in vitro models identify bioactivation risks and reactive metabolites?

  • Liver microsomes : Incubation with NADPH and glutathione (GSH) to trap electrophilic intermediates. Quantify GSH adducts via LC-MS/MS.
  • CYP phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes .

Q. How can computational tools predict ADME/toxicity challenges?

  • SwissADME : Estimates permeability (Blood-Brain Barrier), CYP interactions.
  • Molecular docking : Identifies binding poses with CYP3A4/2D6 active sites.
  • Pro-Tox II : Predicts hepatotoxicity and mutagenicity risks .

Q. How do cross-species differences in metabolic profiles impact toxicity predictions?

  • Comparative microsomal studies : Measure covalent binding (pmol/mg/h) in rat, dog, and human liver microsomes.
  • Bile-duct cannulation : Detect GSH adducts in rodent bile (LC-MS).
  • Humanized mouse models : Validate human-relevant metabolites .

Q. What strategies resolve low yields or impurities in the final synthetic step?

  • Base optimization : Replace pyridine with 3-picoline or lutidine to enhance reaction efficiency.
  • Temperature control : Reduce side reactions by maintaining ≤60°C during sulfonamide coupling.
  • HPLC purification : Remove trace impurities using C18 columns .

Q. If structural modifications fail to reduce bioactivation, what alternatives exist?

  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to alter metabolic pathways.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to bypass reactive intermediates.
  • Dosage optimization : Lower exposure while maintaining efficacy via PK/PD modeling .

Methodological Considerations

  • Contradiction analysis : If computational predictions (e.g., SwissADME logP) conflict with experimental shake-flask data, validate with multiple solvents (e.g., cyclohexane/water) .
  • Experimental design : Use Design of Experiments (DoE) for reaction optimization (e.g., varying base concentration, temperature) .

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